2,4-Dihydroxybenzodithioic acid
Overview
Description
2,4-Dihydroxybenzodithioic acid is an organic compound characterized by the presence of two hydroxyl groups and two thiol groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzodithioic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with sulfur-containing reagents under specific conditions. One common method is the reaction of 2,4-dihydroxybenzoic acid with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) are typically used.
Solvent: Common solvents include ethanol or water.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide are often employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzodithioic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Disulfides: Formed through oxidation of thiol groups.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions involving the hydroxyl groups.
Scientific Research Applications
2,4-Dihydroxybenzodithioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxybenzodithioic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
2,4-Dihydroxybenzodithioic acid can be compared with other similar compounds, such as:
2,4-Dihydroxybenzoic acid: Lacks the thiol groups, resulting in different chemical reactivity and applications.
2,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of thiol groups, leading to different chemical properties and uses.
2,4-Dihydroxybenzene carbodithioic acid: Similar structure but with different functional groups, affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, including the presence of both hydroxyl and thiol groups, make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full potential and uncover new applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2,4-dihydroxybenzenecarbodithioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDASILVGJUAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=S)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470594 | |
Record name | Benzenecarbodithioic acid, 2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32361-58-3 | |
Record name | Benzenecarbodithioic acid, 2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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